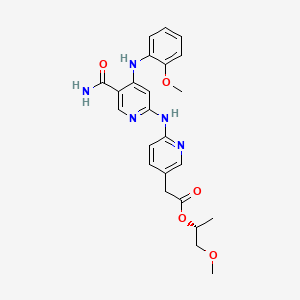
Jak-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-33 is a selective inhibitor of the Janus kinase family, which includes Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 . These kinases play a crucial role in the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . This compound has shown promise in the treatment of various diseases by targeting these kinases.
Preparation Methods
Jak-IN-33 can be synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Jak-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Jak-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various biological processes . In biology, this compound is used to investigate the effects of Janus kinase inhibition on cell signaling, proliferation, and differentiation . In medicine, this compound has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer . In industry, this compound can be used in the development of new drugs targeting the Janus kinase family .
Mechanism of Action
Jak-IN-33 exerts its effects by competitively inhibiting the catalytic ATP-binding site in Janus kinases . This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby blocking the downstream signaling pathways involved in inflammation, immune response, and cell proliferation . The molecular targets of this compound include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 .
Comparison with Similar Compounds
Jak-IN-33 is unique in its selectivity towards the Janus kinase family compared to other similar compounds. Some of the similar compounds include tofacitinib, baricitinib, upadacitinib, and filgotinib . These compounds also inhibit Janus kinases but may differ in their selectivity, potency, and clinical applications . For example, tofacitinib is a pan-Janus kinase inhibitor, while baricitinib selectively inhibits Janus kinase 1 and Janus kinase 2 . This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of different Janus kinases in various biological processes .
Properties
Molecular Formula |
C24H27N5O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1 |
InChI Key |
QLSJFVSWCVEOMO-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
Canonical SMILES |
CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















